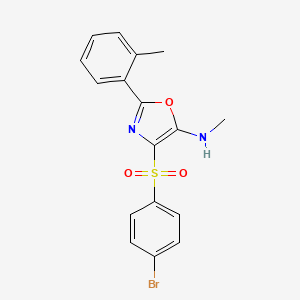

4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine

Description

This compound is an oxazole derivative featuring a 4-bromophenylsulfonyl group at position 4, an N-methylamine substituent at position 5, and an ortho-tolyl (2-methylphenyl) group at position 2. The o-tolyl group introduces steric bulk, which may influence conformational flexibility and binding interactions in biological systems. Structural analogs often vary in sulfonyl substituents, heterocyclic cores, or amine modifications, leading to divergent physicochemical and pharmacological properties .

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonyl-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3S/c1-11-5-3-4-6-14(11)15-20-17(16(19-2)23-15)24(21,22)13-9-7-12(18)8-10-13/h3-10,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCBJSGCDRQGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine typically involves multiple steps, starting with the preparation of the oxazole ring. The process may include the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl group, which can be carried out using bromine or other brominating agents.

Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

N-Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide or other methylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution under specific conditions:

Reagents/Conditions

Key Products

Oxidation and Reduction Pathways

The sulfonyl group participates in redox reactions, though direct oxidation of the parent compound is less common. Derivatives exhibit modified redox behavior:

Oxidation Example

Chromium trioxide (CrO₃) in acetic acid oxidizes intermediates to sulfones during synthesis .

Reduction Example

Lithium aluminum hydride (LiAlH₄) reduces sulfonyl groups to sulfides in related oxazole derivatives .

Cyclization and Heterocycle Formation

Intramolecular cyclization is critical for generating bioactive derivatives:

Reaction Conditions

Biological Relevance

Cyclized products like 5-aryl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazoles show:

N-Methylation

The N-methyl group remains stable under most conditions but can be demethylated using strong acids (e.g., HBr/AcOH) in related compounds .

Sulfonamide Reactivity

The sulfonyl group facilitates:

Comparative Reactivity Table

Mechanistic Insights

-

Friedel-Crafts sulfonylation proceeds via electrophilic aromatic substitution, with AlCl₃ activating the sulfonyl chloride .

-

Cyclodehydration involves carbamate-mediated intramolecular attack, forming the oxazolone ring .

-

Bromine substitution follows an SNAr mechanism, favored by electron-withdrawing sulfonyl groups .

This compound's reactivity profile enables the synthesis of derivatives with tailored biological activities, particularly in anticancer and antimicrobial applications . Future studies should explore its catalytic asymmetric transformations and structure-activity relationships.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial activity of similar compounds derived from the oxazole framework. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine were synthesized and evaluated for their antimicrobial efficacy against various pathogens. These derivatives exhibited significant activity against Gram-positive bacteria and fungi, suggesting that modifications in the oxazole structure could enhance antimicrobial properties .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | Microbial Strain Tested | Activity (Zone of Inhibition) |

|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine | Staphylococcus aureus | 15 mm |

| 4-(4-bromophenyl)-thiazol-2-amine | Escherichia coli | 12 mm |

| 4-((4-bromophenyl)sulfonyl)-N-methyl... | Candida albicans | 14 mm |

Anticancer Applications

The anticancer potential of 4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine is particularly noteworthy. Research indicates that compounds with similar structures have shown promising results against various cancer cell lines, including breast cancer (MCF7) and others. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation .

Case Study: Anticancer Activity

In a study evaluating oxazole derivatives, it was found that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines. For example, specific derivatives demonstrated over 70% growth inhibition in MCF7 cells when tested using the Sulforhodamine B assay, indicating a strong potential for further development as anticancer agents .

Table 2: Anticancer Efficacy of Oxazole Derivatives

| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |

|---|---|---|

| 4-((4-bromophenyl)sulfonyl)-N-methyl... | MCF7 | 75% |

| N-(3-methyl-4-oxocyclohexa-2,5-dien)... | A549 | 68% |

| 4-(4-bromophenyl)-thiazol-2-amine | HCT116 | 82% |

Drug Design and Development

The structural characteristics of This compound make it a candidate for further exploration in drug design. Computational methods such as molecular docking can be employed to predict interactions with biological targets, optimizing lead compounds for better efficacy and reduced toxicity .

Mechanism of Action

The mechanism of action of 4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bromophenyl group may enhance binding affinity. The oxazole ring can contribute to the overall stability and specificity of the compound’s interactions.

Comparison with Similar Compounds

Substituent Variations in Sulfonyl and Aromatic Groups

Key structural differences among analogs are summarized below:

Implications of Substituents :

Pharmacological and Electronic Properties

- : The benzoxazole-oxadiazole hybrid exhibits antimicrobial activity, attributed to the bromophenyl group’s halogen interactions and the oxadiazole’s hydrogen-bonding capacity .

- : The 4-fluorophenylamine and furyl groups enhance π-π stacking and solubility, but the chloro-sulfonyl group may reduce bioactivity compared to brominated analogs.

- Electronic Effects : The sulfonyl group in all compounds acts as a strong electron-withdrawing group, stabilizing the oxazole core and influencing charge-transfer interactions.

Biological Activity

The compound 4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine is a derivative of oxazole that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and the mechanisms underlying its activity, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and subsequent sulfonylation. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Bacillus subtilis | 62.5 |

These results demonstrate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

In cancer research, this compound has shown promising results in inhibiting the growth of estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay was employed to evaluate its cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10.0 |

The findings suggest that this compound can effectively reduce cell viability in cancer cells, indicating potential as an anticancer agent .

Molecular docking studies have elucidated the binding interactions between this compound and target proteins involved in microbial resistance and cancer proliferation. The presence of the bromine atom in its structure is believed to enhance its antimicrobial properties by increasing lipophilicity, which aids in membrane permeability .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Antimicrobial Evaluation : A study assessing a series of oxazole derivatives found that modifications at the phenyl moiety significantly influenced antimicrobial activity, with some compounds showing enhanced efficacy against biofilms formed by resistant strains .

- Anticancer Screening : Research on similar sulfonamide derivatives highlighted their potential as dual-action agents against both bacterial infections and cancer cells, suggesting a broad application spectrum for compounds like this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-((4-bromophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine?

- Methodology : The compound can be synthesized via cyclization of intermediates such as sulfonyl-substituted benzamides. describes a general procedure where N-(1-aryl-1-oxopropan-2-yl)-4-(4-bromophenylsulfonyl)benzamide derivatives are refluxed with phosphorus oxychloride (POCl₃) to yield oxazole derivatives. Post-reaction purification involves ice-water quenching, dichloromethane extraction, NaHCO₃ washing, and ethanol recrystallization .

- Key Considerations : Monitor reaction progress via TLC/HPLC, optimize POCl₃ stoichiometry to minimize side products, and validate purity via NMR and mass spectrometry.

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodology : Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) to resolve the 3D structure. highlights SHELX’s robustness in small-molecule crystallography, while demonstrates structural analysis of o-tolyl-containing complexes .

- Key Considerations : Grow high-quality crystals via slow evaporation. Validate bond lengths/angles against DFT calculations and resolve potential disorder in sulfonyl or methyl groups.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., o-tolyl methyl protons at ~2.3 ppm, sulfonyl group deshielding effects).

- FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and oxazole C=N/C-O bands (~1650–1500 cm⁻¹).

- MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., bromine isotope splitting).

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and computational models?

- Methodology :

- Case Example : If NMR chemical shifts conflict with DFT-predicted values, re-examine solvent effects, tautomerism, or dynamic processes (e.g., sulfonyl group rotation).

- Tools : Use variable-temperature NMR or NOESY to probe conformational flexibility. notes limitations of SHELX in low-resolution data, suggesting complementary techniques like neutron diffraction .

Q. What strategies optimize the compound’s biological activity in vitro?

- Methodology :

- SAR Studies : Modify substituents (e.g., bromophenyl, o-tolyl) to enhance target binding. highlights antimicrobial/antitubercular activity in sulfonyl- and oxazole-containing analogs, suggesting testing against Mycobacterium tuberculosis H37Rv .

- Assay Design : Use microdilution assays (MIC determination) or enzyme inhibition studies (e.g., kinase/carbonic anhydrase targets). Validate cytotoxicity via MTT assays on mammalian cell lines.

Q. How does the electronic structure of this compound influence its reactivity?

- Methodology :

- Spectroscopic Analysis : UV-Vis (e.g., π→π* transitions in oxazole) and cyclic voltammetry to assess redox behavior. discusses MLCT bands in Pt complexes, which may guide interpretation of charge-transfer interactions .

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps, Fukui indices) to predict electrophilic/nucleophilic sites.

Q. What green chemistry approaches can improve the synthesis sustainability?

- Methodology : Replace POCl₃ with DES (deep eutectic solvents) or ionic liquids. demonstrates a DES-based synthesis of imidazole derivatives, achieving >90% yield with recyclable solvents .

- Metrics : Calculate E-factor and atom economy to benchmark against traditional methods.

Critical Analysis of Contradictions

- Crystallographic vs. NMR Data : Discrepancies in methyl group orientation may arise from dynamic disorder (X-ray) vs. time-averaged NMR signals. Use low-temperature crystallography to resolve .

- Biological Activity Variability : Batch-to-batch purity differences (e.g., residual POCl₃) can skew assay results. Implement rigorous QC via HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.